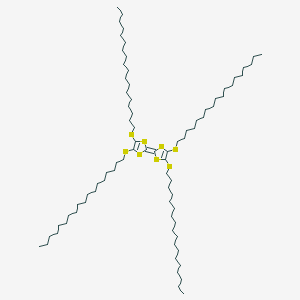
2,4-Dichloro-5-nitrobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
Although specific synthesis routes for 2,4-dichloro-5-nitrobenzoic acid are not detailed in the available literature, compounds with similar structures, like 4-chloro-2-fluoro-5-nitrobenzoic acid, have been used as multireactive building blocks in heterocyclic oriented synthesis (HOS). These compounds can lead to the formation of various nitrogenous heterocycles, demonstrating the potential synthetic pathways that might be applicable to this compound as well (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 2-chloro-4-nitrobenzoic acid, has been extensively studied. These studies include X-ray powder diffraction analyses, which provide insight into the crystalline structure and molecular arrangement (Quevedo et al., 1998). Such analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions and Properties
Chemical properties of related compounds, like 2-chloro-4-nitrobenzoic acid, have been explored through the synthesis of molecular salts and co-crystals. These studies reveal the ability of these compounds to form stable structures through hydrogen bonding and halogen interactions, suggesting similar reactivity for this compound (Oruganti et al., 2017).
Physical Properties Analysis
The physical properties of this compound can be inferred from related compounds, such as 2-chloro-4-nitrobenzoic acid, which exhibit polymorphism and phase transitions. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (Barsky et al., 2008).
Chemical Properties Analysis
The chemical behavior of this compound can also be deduced from studies on similar compounds, which demonstrate the formation of coordination polymers and the role of hydrogen bonding and π-π interactions in stabilizing these structures (Smith, 2013). Such insights are valuable for predicting the reactivity and potential applications of this compound in coordination chemistry and material science.
Applications De Recherche Scientifique
X-ray Powder Diffraction
2,4-Dichloro-5-nitrobenzoic acid has been the subject of X-ray powder diffraction studies to investigate its crystal structure. It is found to be monoclinic with specific unit-cell parameters and space group, contributing to our understanding of its physical properties (Quevedo, Armas, & Marill, 1998).
Synthesis and Evaluation in Chemistry
This compound is a key building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. It serves as a starting material for the preparation of substituted nitrogenous heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013). Additionally, its derivatives, such as ethanolamine nitro/chloronitrobenzoates, have been synthesized and evaluated for their structure, toxicity, and potential in the medical-pharmaceutical field (Crisan, Halip, Bourosh, Chicu, & Chumakov, 2017).
Molecular Salts and Cocrystals
Studies on the molecular salts and cocrystals of this compound have revealed its utility in crystal engineering and its relevance in the treatment of HIV infection and immune deficiency diseases. These studies also highlight the role of halogen bonds in crystal stabilization (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Absorption and Translocation in Plants
Research has been conducted on the absorption and translocation of derivatives of this compound by plants. This research contributes to our understanding of how these compounds interact with plant systems, which is relevant for both agricultural and environmental science (Gallup & Gustafson, 1952).
Solubility and Chemical Properties
The solubility of crystalline solutes like this compound in organic solvents has been mathematically correlated, contributing to a better understanding of its chemical properties and interactions in different solvents (Stovall et al., 2005).
Industrial Synthesis
A continuous-flow process for the synthesis of 2,4-dichloro-5-fluorobenzoic acid, a related compound, demonstrates the industrial relevance and efficient production methods for such chemicals (Guo, Yu, & Yu, 2018).
Safety and Hazards
2,4-Dichloro-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
Mécanisme D'action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
These reactive species can then interact with cellular components, leading to various effects .
Biochemical Pathways
Nitro compounds can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The properties of nitro compounds suggest that they may be well-absorbed and could undergo extensive metabolism within the body .
Result of Action
Nitro compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress and damage to cellular structures .
Action Environment
The action, efficacy, and stability of 2,4-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .
Propriétés
IUPAC Name |
2,4-dichloro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVRLLCMSPNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355327 | |
| Record name | 2,4-dichloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19861-62-2 | |
| Record name | 2,4-dichloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the crystal structure of 2,4-Dichloro-5-nitrobenzoic acid as determined by X-ray powder diffraction?
A1: X-ray powder diffraction analysis reveals that this compound crystallizes in the monoclinic system. [] The specific space group is P21/a (14). The unit cell dimensions are: a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. [] This information provides valuable insights into the arrangement of molecules within the crystal lattice of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)





